molecular formula C12H8Br2N2 B093504 Diazene,1,2-bis(3-bromophenyl)- CAS No. 15426-17-2

Diazene,1,2-bis(3-bromophenyl)-

Cat. No.: B093504
CAS No.: 15426-17-2
M. Wt: 340.01 g/mol
InChI Key: VEVQNDVHZNOSHX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diazene, bis(3-bromophenyl)- typically involves the oxidation of 3-bromoaniline. One common method includes the use of oxidizing agents such as potassium permanganate (KMnO4) and iron(II) sulfate heptahydrate (FeSO4·7H2O) in dichloromethane. The reaction is carried out under controlled conditions to ensure the formation of the desired diazene compound .

Industrial Production Methods: While specific industrial production methods for diazene, bis(3-bromophenyl)- are not extensively documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Diazene,1,2-bis(3-bromophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Diazene oxides.

    Reduction: Hydrazo compounds, amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Diazene,1,2-bis(3-bromophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of diazene, bis(3-bromophenyl)- involves its ability to undergo cis-trans isomerization. This isomerization can be triggered by light or heat, leading to changes in the compound’s physical and chemical properties. The molecular targets and pathways involved in this process are primarily related to the diazene group’s ability to absorb energy and undergo structural changes .

Comparison with Similar Compounds

  • 1,2-Bis(4-bromophenyl)diazene
  • 1,2-Bis(3-chlorophenyl)diazene
  • 1,2-Bis(3-fluorophenyl)diazene

Comparison: Diazene,1,2-bis(3-bromophenyl)- is unique due to the presence of bromine atoms at the meta positions, which influence its reactivity and physical properties. Compared to its analogs with different halogen substitutions, it exhibits distinct behavior in terms of reactivity and stability. For example, the bromine atoms provide a balance between electron-withdrawing effects and steric hindrance, making it suitable for specific applications in organic synthesis and material science .

Properties

CAS No.

15426-17-2

Molecular Formula

C12H8Br2N2

Molecular Weight

340.01 g/mol

IUPAC Name

bis(3-bromophenyl)diazene

InChI

InChI=1S/C12H8Br2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H

InChI Key

VEVQNDVHZNOSHX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)N=NC2=CC(=CC=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)N=NC2=CC(=CC=C2)Br

15426-17-2

Synonyms

3,3'-Dibromoazobenzene

Origin of Product

United States

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